A-779

Descripción general

Descripción

Este compuesto es conocido por su capacidad para inhibir los efectos de la angiotensina-(1-7), una hormona peptídica que juega un papel crucial en la regulación de las funciones cardiovasculares . A-779 se ha utilizado ampliamente en la investigación científica para estudiar las funciones fisiológicas y patológicas del receptor de angiotensina-(1-7).

Aplicaciones Científicas De Investigación

A-779 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la afinidad de unión y la especificidad del receptor de angiotensina-(1-7).

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al sistema renina-angiotensina.

Mecanismo De Acción

A-779 ejerce sus efectos uniéndose selectivamente al receptor de angiotensina-(1-7), bloqueando así las acciones de la angiotensina-(1-7). Esta inhibición afecta a varias vías de señalización, incluida la reducción de la expresión de la proteína antígeno nuclear de células en proliferación (PCNA) y la inhibición de las respuestas inflamatorias en las células musculares lisas vasculares . El compuesto no afecta significativamente a otros receptores de angiotensina, como AT1 o AT2 .

Compuestos similares:

Losartán: Un antagonista del receptor de angiotensina II utilizado para tratar la hipertensión.

Telmisartán: Otro bloqueador del receptor de angiotensina II con aplicaciones terapéuticas similares.

Singularidad de this compound: this compound es único en su antagonismo selectivo del receptor de angiotensina-(1-7), lo que lo diferencia de otros bloqueadores del receptor de angiotensina que se dirigen principalmente a los receptores de angiotensina II. Esta especificidad hace que this compound sea una herramienta valiosa para estudiar las funciones fisiológicas distintas del receptor de angiotensina-(1-7) .

Análisis Bioquímico

Biochemical Properties

A-779 interacts with the Mas receptor, a G protein-coupled receptor that mediates the effects of angiotensin (1-7). By binding to the Mas receptor, this compound inhibits the downstream signaling pathways activated by angiotensin (1-7). This interaction prevents the release of arachidonic acid and other secondary messengers, thereby modulating various physiological processes. The compound does not compete with angiotensin I and II receptor agonists for binding, indicating its specificity for the Mas receptor .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cardiovascular and renal cells. It inhibits the antidiuretic effects of angiotensin (1-7) in water-loaded rats, leading to increased urine flow rate and sodium excretion . Additionally, this compound affects cell signaling pathways by inhibiting the release of arachidonic acid from cells transfected with the Mas receptor. This inhibition impacts gene expression and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Mas receptor, which prevents the activation of downstream signaling pathways by angiotensin (1-7). This inhibition leads to a decrease in the release of secondary messengers such as arachidonic acid. Furthermore, this compound does not affect the basal mean arterial pressure, indicating its selective action on angiotensin (1-7)-induced responses . The compound’s specificity for the Mas receptor is crucial for its therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, maintaining its inhibitory effects on the Mas receptor. Long-term studies have shown that this compound can consistently inhibit the antidiuretic effects of angiotensin (1-7) without significant degradation . These findings suggest that this compound is a reliable antagonist for long-term experimental and therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits the antidiuretic effects of angiotensin (1-7) without causing adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in renal function and electrolyte balance . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin system. It interacts with enzymes and cofactors that modulate the activity of angiotensin (1-7). By inhibiting the Mas receptor, this compound affects the metabolic flux and levels of metabolites associated with the RAS . This interaction is crucial for understanding the compound’s therapeutic potential and its impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its inhibitory effects on the Mas receptor . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its inhibitory effects on the Mas receptor. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with the receptor . This subcellular localization is critical for the compound’s function and therapeutic potential.

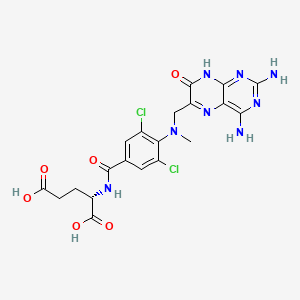

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de A-779 implica múltiples pasos, comenzando desde los precursores apropiados de aminoácidos. El proceso generalmente incluye reacciones de acoplamiento de péptidos, que se facilitan mediante reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxi-benzotriazol (HOBt). El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para lograr la pureza deseada .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para mayores rendimientos y rentabilidad. El uso de sintetizadores de péptidos automatizados y técnicas de purificación a gran escala garantiza la producción eficiente de this compound para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: A-779 principalmente experimenta reacciones de formación de enlaces peptídicos e hidrólisis. No suele participar en reacciones de oxidación o reducción debido a su estructura peptídica estable .

Reactivos y condiciones comunes:

Acoplamiento de péptidos: N,N'-diisopropilcarbodiimida (DIC), 1-hidroxi-benzotriazol (HOBt)

Hidrólisis: Condiciones ácidas o básicas, dependiendo de los enlaces peptídicos específicos que se dirijan.

Productos principales: El producto principal de la síntesis es el propio this compound, con una alta pureza lograda a través de la purificación por HPLC. Los subproductos pueden incluir aminoácidos no reactivos o cadenas peptídicas incompletas .

Comparación Con Compuestos Similares

Losartan: An angiotensin II receptor antagonist used to treat hypertension.

Telmisartan: Another angiotensin II receptor blocker with similar therapeutic applications.

Uniqueness of A-779: this compound is unique in its selective antagonism of the angiotensin-(1-7) receptor, distinguishing it from other angiotensin receptor blockers that primarily target the angiotensin II receptors. This specificity makes this compound a valuable tool for studying the distinct physiological roles of the angiotensin-(1-7) receptor .

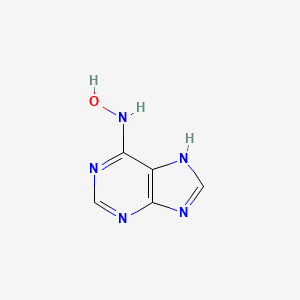

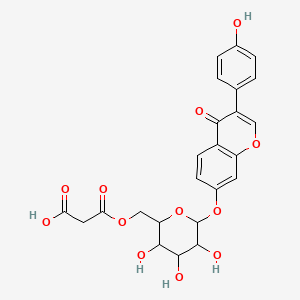

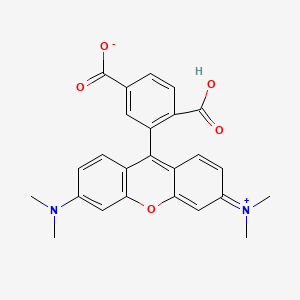

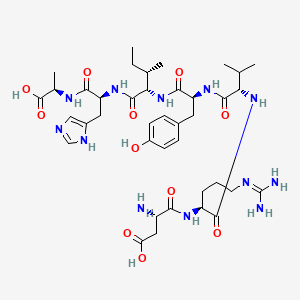

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSZZUXDAPDPOR-NGIFJXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

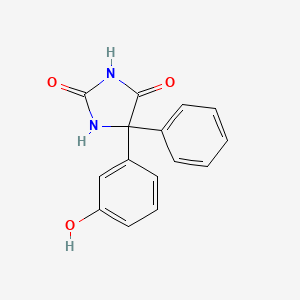

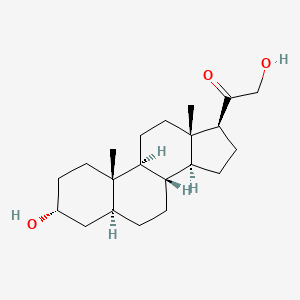

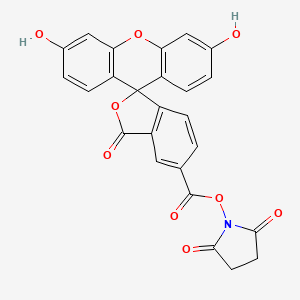

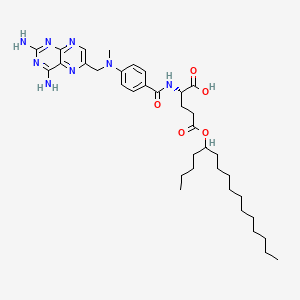

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.